molecular formula C16H15ClN2O2 B6953774 N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide

Cat. No.: B6953774
M. Wt: 302.75 g/mol
InChI Key: ASDYCANHTXGZSE-UHFFFAOYSA-N
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Description

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of structural motifs, including an indene ring, a cyclopropyl group, and an oxazole ring

Properties

IUPAC Name

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-11-4-5-12-10(7-11)3-6-13(12)18-16(20)15-8-14(19-21-15)9-1-2-9/h4-5,7-9,13H,1-3,6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDYCANHTXGZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)C(=O)NC3CCC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 5-chloro-2,3-dihydro-1H-inden-1-amine, is synthesized through the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the indene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide: shares similarities with other indene derivatives and oxazole-containing compounds.

    5-chloro-2,3-dihydro-1H-inden-1-amine: A precursor in the synthesis of the target compound.

    Cyclopropyl-oxazole derivatives: Compounds with similar structural motifs and potential biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of an indene ring, a cyclopropyl group, and an oxazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.

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